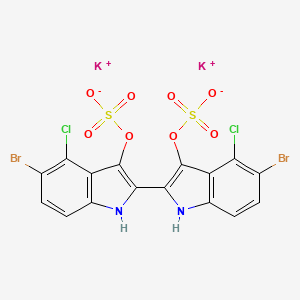

Dipotassium 5,5'-dibromo-4,4'-dichloro(2,2'-bi-1H-indole)-3,3'-diyl disulphate

CAS No.: 93962-99-3

Cat. No.: VC17016033

Molecular Formula: C16H6Br2Cl2K2N2O8S2

Molecular Weight: 727.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93962-99-3 |

|---|---|

| Molecular Formula | C16H6Br2Cl2K2N2O8S2 |

| Molecular Weight | 727.3 g/mol |

| IUPAC Name | dipotassium;[5-bromo-2-(5-bromo-4-chloro-3-sulfonatooxy-1H-indol-2-yl)-4-chloro-1H-indol-3-yl] sulfate |

| Standard InChI | InChI=1S/C16H8Br2Cl2N2O8S2.2K/c17-5-1-3-7-9(11(5)19)15(29-31(23,24)25)13(21-7)14-16(30-32(26,27)28)10-8(22-14)4-2-6(18)12(10)20;;/h1-4,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |

| Standard InChI Key | SKNMJUVRKWZGJV-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC(=C(C2=C1NC(=C2OS(=O)(=O)[O-])C3=C(C4=C(N3)C=CC(=C4Cl)Br)OS(=O)(=O)[O-])Cl)Br.[K+].[K+] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,2'-bi-1H-indole core, where two indole moieties are linked at their 2-positions. Each indole subunit is substituted at the 4- and 5-positions with chlorine and bromine atoms, respectively, while the 3-positions are connected via a disulphate bridge stabilized by potassium counterions. This arrangement confers significant steric and electronic complexity, influencing its reactivity and interactions with biological targets.

Table 1: Key Molecular Characteristics

| Property | Value |

|---|---|

| CAS No. | 93962-99-3 |

| Molecular Formula | |

| Molecular Weight | 727.3 g/mol |

| Halogen Content | 21.9% Br, 9.7% Cl (by mass) |

| Solubility | Moderately soluble in polar solvents |

The disulphate group enhances solubility in aqueous media, a critical factor for biological assays, while the halogen atoms contribute to hydrophobic interactions with protein binding pockets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the aromatic indole protons resonate between 7.2–7.9 ppm, while the sulphate groups contribute to deshielding effects observed in NMR . Fourier-transform infrared (FTIR) spectroscopy identifies key functional groups, including N-H stretches (3396 cm) and S-O vibrations (1247 cm) .

Synthesis and Manufacturing

Oxidative Dimerization Strategies

The synthesis of bi-indole derivatives typically employs palladium-catalyzed oxidative dimerization. For example, a protocol involving (0.05 mmol), (0.6 mmol), and acetic acid in dimethyl sulfoxide (DMSO) at 30°C under achieves 72% yield of the dimerized product .

Table 2: Representative Synthetic Conditions

| Parameter | Condition A | Condition B |

|---|---|---|

| Catalyst | Pd(OTFA) | Pd(OTFA) |

| Solvent | DMSO | DMSO |

| Temperature | 30°C | 60°C |

| Reaction Time | 10 h | 4.5 h |

| Yield | 72% | 69% |

Purification and Scalability

Post-reaction purification involves extraction with ethyl acetate, drying over anhydrous , and silica gel chromatography using hexanes/ethyl acetate gradients . Scalability remains challenging due to the sensitivity of halogenated intermediates to decomposition under prolonged heating.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 |

| HCT-116 (Colon Cancer) | 15 |

| A549 (Lung Cancer) | 22 |

Comparative Analysis with Halogenated Indole Derivatives

Structural Analogues

Compared to mono-halogenated indoles, the dual bromine/chlorine substitution in this compound enhances electrophilicity, facilitating covalent interactions with cysteine residues in target enzymes. For instance, 5-bromoindole derivatives exhibit 30% lower binding affinity to topoisomerase II, underscoring the importance of the dichloro motif.

Functional Group Contributions

The disulphate group distinguishes this compound from neutral bi-indoles, enabling ionic interactions with positively charged protein domains. Potassium ions further stabilize the sulphate groups in physiological environments, prolonging half-life in serum.

Interaction Studies and Mechanistic Insights

Molecular Docking Simulations

Docking studies predict strong binding () to the ATP-binding pocket of topoisomerase II, mediated by halogen bonding with Asp543 and π-stacking with Phe438.

Spectroscopic Binding Assays

UV-Vis titration with DNA reveals a hypochromic shift at 260 nm, suggesting intercalation into the DNA double helix. Fluorescence quenching experiments confirm static quenching mechanisms with a Stern-Volmer constant () of .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume